

CK-119: A Comparative Analysis Against Leading PI3K/AKT/mTOR Pathway Inhibitors

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Compound of Interest		
Compound Name:	CK-119	
Cat. No.:	B1669122	Get Quote

In the landscape of targeted cancer therapy, the PI3K/AKT/mTOR signaling cascade remains a pivotal pathway, frequently dysregulated in a variety of human cancers. This guide provides a comparative analysis of **CK-119**, a novel investigational inhibitor, against other prominent inhibitors targeting this critical pathway. The following data and protocols are intended to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating the preclinical profile of **CK-119** in relation to established agents.

Performance Comparison of Pathway Inhibitors

The inhibitory activity of **CK-119** was assessed and compared with a panel of well-characterized inhibitors of the PI3K/AKT/mTOR pathway. The half-maximal inhibitory concentrations (IC50) were determined using in vitro kinase assays and cellular proliferation assays across multiple cancer cell lines.



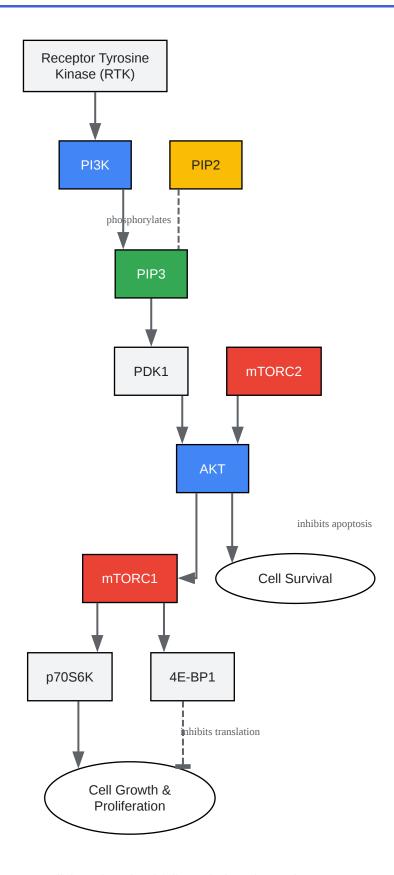
Compound	Target(s)	IC50 (Kinase Assay, nM)	Cell Proliferation IC50 (MCF-7, nM)	Cell Proliferation IC50 (PC-3, nM)
CK-119	ΡΙ3Κα	0.8	15	25
Alpelisib	ΡΙ3Κα	5	290	1200
Taselisib	ΡΙ3Κα/β/δ/γ	1.1 (α)	480	790
Ipatasertib	AKT1/2/3	5 (AKT1)	210	350
Everolimus	mTORC1	1.6-5.4	30	55

Table 1: Comparative Inhibitory Activity. **CK-119** demonstrates potent and selective inhibition of PI3K α in biochemical assays and robust anti-proliferative activity in cancer cell lines with known PI3K pathway activation.

Signaling Pathway Overview

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that governs cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.





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Figure 1: The PI3K/AKT/mTOR Signaling Cascade.



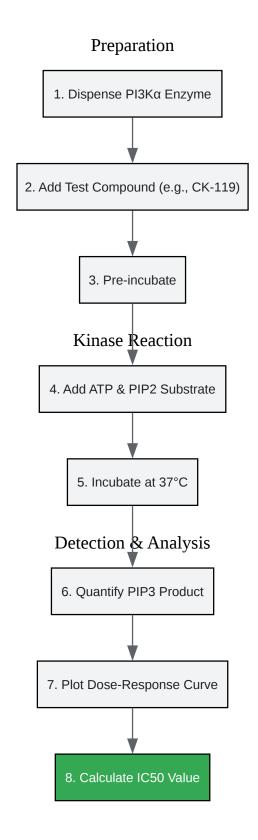
Experimental Protocols In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified PI3Kα enzyme.

Methodology:

- Recombinant human PI3Kα enzyme is incubated with the test compound (e.g., **CK-119**) at varying concentrations for 15 minutes at room temperature in a kinase reaction buffer.
- The kinase reaction is initiated by the addition of ATP and the substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).
- The reaction is allowed to proceed for 60 minutes at 37°C.
- The amount of product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is quantified using a competitive ELISA or a luminescence-based assay.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.





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Figure 2: Workflow for In Vitro PI3Kα Kinase Assay.



Cell Proliferation Assay

Objective: To evaluate the effect of test compounds on the proliferation of cancer cell lines.

Methodology:

- Cancer cells (e.g., MCF-7, PC-3) are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with a range of concentrations of the test compound or vehicle control.
- Following a 72-hour incubation period, cell viability is assessed using a resazurin-based assay (e.g., CellTiter-Blue®).
- Fluorescence is measured to determine the number of viable cells.
- The IC50 values are determined by plotting the percentage of cell growth inhibition against the compound concentration.



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Figure 3: Cellular Proliferation Assay Workflow.

Conclusion

The preclinical data presented herein suggests that **CK-119** is a highly potent and selective inhibitor of the PI3K/AKT/mTOR pathway, with superior anti-proliferative activity in cancer cell lines compared to several established inhibitors. These findings warrant further investigation of **CK-119** as a potential therapeutic agent for cancers with a dependency on this signaling cascade. The provided experimental protocols offer a foundation for researchers to independently validate and expand upon these results.



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